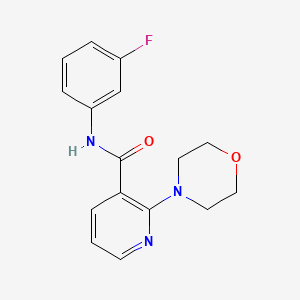
N-(3-fluorophenyl)-2-morpholin-4-ylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-fluorophenyl)-2-morpholin-4-ylnicotinamide, also known as FLNA, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. FLNA belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors and has been shown to have various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Receptor Antagonism and Chemical Synthesis
Neurokinin-1 Receptor Antagonism : Compounds structurally related to N-(3-fluorophenyl)-2-morpholin-4-ylnicotinamide have been developed as high affinity, orally active neurokinin-1 (NK-1) receptor antagonists. These compounds demonstrate effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting their potential therapeutic applications in these areas (Harrison et al., 2001).
Antimicrobial Activity : Some derivatives, through synthesis and characterization processes, have shown significant antimicrobial activity. For instance, compounds synthesized from 3,4-difluoronitrobenzene, ultimately leading to derivatives with promising antibacterial and antifungal activities, underscore the potential of such compounds in developing new antimicrobial agents (Başoğlu et al., 2012).
Antimicrobial and Antitumor Potential
Broad-Spectrum Antimicrobial Effects : Studies involving the synthesis of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have demonstrated good to potent antimicrobial activity. These findings suggest that modifications of the core structure could lead to effective antimicrobial agents with potential applications in treating infectious diseases (Janakiramudu et al., 2017).
Anticancer Activity : Research into the synthesis and biological activity of pyrimidine linked with morpholinophenyl derivatives has identified compounds exhibiting significant larvicidal and potentially anticancer activities. This suggests a promising avenue for the development of new anticancer agents leveraging the structural features of compounds like N-(3-fluorophenyl)-2-morpholin-4-ylnicotinamide (Gorle et al., 2016).
Propiedades
IUPAC Name |
N-(3-fluorophenyl)-2-morpholin-4-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-12-3-1-4-13(11-12)19-16(21)14-5-2-6-18-15(14)20-7-9-22-10-8-20/h1-6,11H,7-10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZWYBBHOKXVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=CC=N2)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-(morpholin-4-yl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

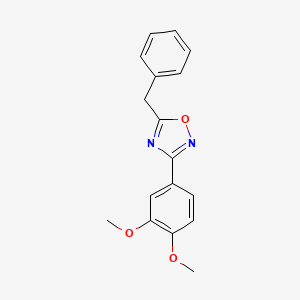
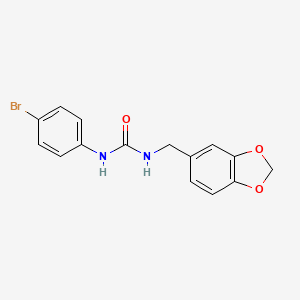
![3-(3-fluorophenyl)-4-{[2-(2-thienyl)-1,3-thiazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5566701.png)
![3-(4-chloro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5566715.png)
![N'-[2-(4-methylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5566719.png)
![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5566720.png)
![6-(4-biphenylyloxy)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5566725.png)
![2-chloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5566729.png)
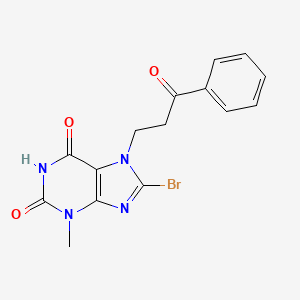
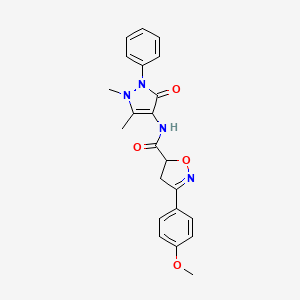
![8-[(3-fluorophenoxy)acetyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5566743.png)

![1-[(dimethylamino)sulfonyl]-N-[1-methyl-2-(4-methylphenoxy)ethyl]-3-piperidinecarboxamide](/img/structure/B5566752.png)
![4,6-dimethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}thieno[2,3-b]pyridin-3-amine](/img/structure/B5566764.png)